1-Cyclopropyl-4-(methylamino)butan-1-one
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Overview
Description
1-Cyclopropyl-4-(methylamino)butan-1-one is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, including a cyclopropyl group and a methylamino group attached to a butanone backbone .
Preparation Methods
The synthesis of 1-Cyclopropyl-4-(methylamino)butan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water . Another approach is the cyclopropanation of 1,3-dihalopropanes with zinc powder in ethanol . These methods provide moderate to excellent yields and are widely used in laboratory settings.
Chemical Reactions Analysis
1-Cyclopropyl-4-(methylamino)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Cyclopropyl-4-(methylamino)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-(methylamino)butan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the opening of the cyclopropane ring, leading to the formation of a covalent bond with target enzymes . This enzymatic cyclopropane ring-opening reaction is a key step in its bioactivity, influencing various cellular processes and pathways.
Comparison with Similar Compounds
1-Cyclopropyl-4-(methylamino)butan-1-one can be compared with other cycloalkanes, such as:
- Cyclopropane (C3H6)
- Cyclobutane (C4H8)
- Cyclopentane (C5H10)
- Cyclohexane (C6H12)
These compounds share the cycloalkane structure but differ in the size of the ring and the presence of functional groups . The unique combination of the cyclopropyl and methylamino groups in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-cyclopropyl-4-(methylamino)butan-1-one |
InChI |
InChI=1S/C8H15NO/c1-9-6-2-3-8(10)7-4-5-7/h7,9H,2-6H2,1H3 |
InChI Key |
MSFLBNJHYCKPRU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC(=O)C1CC1 |
Origin of Product |
United States |
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